molecular formula C17H8F17NO2 B14312247 N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide CAS No. 111641-66-8

N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide

Cat. No.: B14312247
CAS No.: 111641-66-8
M. Wt: 581.22 g/mol
InChI Key: JVXMZVSJYMPJTR-UHFFFAOYSA-N
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Description

N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a heptadecafluoronon-1-en-1-yl group attached to a phenyl ring through an ether linkage, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide typically involves the following steps:

    Formation of the Heptadecafluoronon-1-en-1-yl Group: This step involves the preparation of the heptadecafluoronon-1-en-1-yl group through fluorination reactions.

    Ether Formation: The heptadecafluoronon-1-en-1-yl group is then reacted with a phenol derivative to form the ether linkage.

    Acetamide Formation: Finally, the phenyl ether is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and etherification processes, utilizing specialized equipment to handle the highly reactive fluorine species and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenyl ring and the acetamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide can be compared with other similar compounds, such as:

  • N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}methanamide
  • N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}propionamide

These compounds share similar structural features but differ in the nature of the acyl group attached to the phenyl ring. The unique properties of this compound arise from its specific acetamide group, which influences its reactivity and interactions with biological targets.

Properties

CAS No.

111641-66-8

Molecular Formula

C17H8F17NO2

Molecular Weight

581.22 g/mol

IUPAC Name

N-[4-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)phenyl]acetamide

InChI

InChI=1S/C17H8F17NO2/c1-6(36)35-7-2-4-8(5-3-7)37-10(19)9(18)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,1H3,(H,35,36)

InChI Key

JVXMZVSJYMPJTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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